molecular formula C22H29N7OS B391296 3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one

3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one

Cat. No.: B391296
M. Wt: 439.6g/mol
InChI Key: BMHIHAWGPRMTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a triazine ring substituted with piperidine groups, a phenyl group, and a thiazolanone moiety, making it a unique molecule with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride, piperidine, and 2-phenyl-1,3-thiazolan-4-one.

    Step 1: Cyanuric chloride is reacted with piperidine in the presence of a base like triethylamine to form 4,6-dipiperidino-1,3,5-triazine.

    Step 2: The intermediate 4,6-dipiperidino-1,3,5-triazine is then reacted with 2-phenyl-1,3-thiazolan-4-one under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Techniques like microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazolanone moiety.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield piperidine derivatives and phenylthiazolanone .

Scientific Research Applications

3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-1,3,5-triazine: Another triazine derivative with different substituents.

    4,6-Diphenyl-1,3,5-triazine: Similar triazine core but with phenyl groups instead of piperidine.

    4,6-Dimorpholino-1,3,5-triazine: Contains morpholine groups instead of piperidine

Uniqueness

3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one is unique due to its combination of piperidine and thiazolanone moieties, which confer distinct chemical and biological properties. Its potential as a monoamine oxidase inhibitor sets it apart from other triazine derivatives .

Properties

Molecular Formula

C22H29N7OS

Molecular Weight

439.6g/mol

IUPAC Name

3-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H29N7OS/c30-18-16-31-19(17-10-4-1-5-11-17)29(18)26-20-23-21(27-12-6-2-7-13-27)25-22(24-20)28-14-8-3-9-15-28/h1,4-5,10-11,19H,2-3,6-9,12-16H2,(H,23,24,25,26)

InChI Key

BMHIHAWGPRMTDW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN3C(SCC3=O)C4=CC=CC=C4)N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN3C(SCC3=O)C4=CC=CC=C4)N5CCCCC5

Origin of Product

United States

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